1-(Furan-2-ylmethyl)-3-methylthiourea
Description
1-(Furan-2-ylmethyl)-3-methylthiourea is a thiourea derivative featuring a furan-2-ylmethyl group attached to the thiourea backbone. Thiourea derivatives are widely studied for their diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties. For instance, compounds such as 1-(4-chlorophenyl)-3-(furan-2-ylmethyl)thiourea (8b) and 1-(4-Hexylbenzoyl)-3-methylthiourea highlight the versatility of thiourea scaffolds in medicinal chemistry .
Properties
IUPAC Name |
1-(furan-2-ylmethyl)-3-methylthiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2OS/c1-8-7(11)9-5-6-3-2-4-10-6/h2-4H,5H2,1H3,(H2,8,9,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQCZYDJTDCKDBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=S)NCC1=CC=CO1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(Furan-2-ylmethyl)-3-methylthiourea can be synthesized through the reaction of furfural with methylthiourea. The reaction typically involves the following steps:
Preparation of Furfural: Furfural is obtained from agricultural by-products through hydrolysis and dehydration of pentose carbohydrates contained in lignocellulose.
Reaction with Methylthiourea: Furfural is then reacted with methylthiourea under controlled conditions to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and catalyst concentration to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
1-(Furan-2-ylmethyl)-3-methylthiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The furan ring can undergo electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives of the furan ring.
Scientific Research Applications
Medicinal Chemistry
1-(Furan-2-ylmethyl)-3-methylthiourea exhibits significant antibacterial and antifungal properties , making it a promising candidate for the development of new antimicrobial agents. Studies have demonstrated its effectiveness against various pathogens, including Escherichia coli, Salmonella typhi, and Staphylococcus aureus .
Antimicrobial Activity
- Broad-spectrum efficacy : The compound has shown a broad spectrum of antimicrobial activity, with specific effectiveness against several bacterial strains. For instance, it has been reported to inhibit the growth of E. coli and S. typhi, while demonstrating a bacteriostatic effect on Bacillus subtilis .
- Mechanism of Action : The antimicrobial action is believed to involve interference with essential bacterial processes such as cell wall synthesis and protein synthesis .
Case Studies and Research Findings
Several studies have documented the applications of this compound in various contexts:
Materials Science
In addition to its medicinal applications, this compound can be utilized in materials science for the synthesis of novel materials with unique electronic and optical properties. The incorporation of furan derivatives into material matrices can lead to enhanced performance characteristics in various applications .
Biological Studies
The compound serves as a valuable tool in biological research for studying the interactions of furan derivatives with biomolecules. Its unique chemical structure allows researchers to explore its effects on various biological systems, potentially leading to new insights into cellular mechanisms and therapeutic targets .
Mechanism of Action
The mechanism of action of 1-(Furan-2-ylmethyl)-3-methylthiourea involves its interaction with specific molecular targets. The compound can inhibit the growth of bacteria and fungi by interfering with their metabolic pathways. It binds to enzymes and proteins, disrupting their normal function and leading to cell death .
Comparison with Similar Compounds
1-(4-Chlorophenyl)-3-(furan-2-ylmethyl)thiourea (8b)
- Structure : Contains a 4-chlorophenyl group instead of a methyl group at the N3 position.
- Crystallography: Crystallizes in a monoclinic system (space group P21/c), with detailed X-ray diffraction data confirming planar geometry and intermolecular hydrogen bonding .
1-(2-Furoyl)-3,3-dimethylthiourea
- Structure : Features a 2-furoyl group and two methyl substituents on the thiourea nitrogen.
- Spectroscopy : Characterized via FT-IR, ¹H/¹³C NMR, and elemental analysis, revealing distinct vibrational modes for the thiocarbonyl (C=S) group at ~1250 cm⁻¹ .
Methylthiourea Derivatives with Aromatic Substituents
1-(4-Hexylbenzoyl)-3-methylthiourea
- Structure : Incorporates a 4-hexylbenzoyl group at N1.
- Cytotoxicity : Exhibited IC₅₀ values of 12.5–25 µg/mL against breast cancer (MCF-7) and colon cancer (HT-29) cell lines .
- Computational Studies : Demonstrated strong binding affinity (-8.2 kcal/mol) as an EGFR tyrosine kinase inhibitor in silico .
Bis-(1-(2,4-dichlorobenzoyl)-3-methylthiourea) Iron (III)
- Structure : A metal complex with two 2,4-dichlorobenzoyl-thiourea ligands coordinated to Fe(III).
- Anticancer Potential: Docking studies showed a binding affinity of -7.76 kcal/mol against ribonucleotide reductase, a target for anticancer therapy .
Antimicrobial Activity Comparison
1-((2-Carbamoylguanidino)(furan-2-ylmethyl))urea
- Activity : Showed MIC values of 0.1–0.5 mg/L against Salmonella typhimurium and Escherichia coli, with bactericidal effects at higher concentrations .
- Contrast : Unlike this compound analogs, this urea derivative lacks a thiocarbonyl group, which may reduce thiourea-specific enzyme inhibition.
Physicochemical and Spectroscopic Properties
Key Research Findings and Implications
- Structural Flexibility : The furan-2-ylmethyl group enhances π-π stacking interactions in crystalline phases, as seen in 8b .
- Activity Trends : Methylthioureas with bulkier aromatic substituents (e.g., 4-hexylbenzoyl) show improved cytotoxicity, likely due to enhanced lipophilicity and target binding .
Biological Activity
1-(Furan-2-ylmethyl)-3-methylthiourea is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the presence of a furan ring and a thiourea functional group. Its molecular formula is . The structure can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including:
- Bacterial Proteins : The compound exhibits antimicrobial properties by interacting with essential proteins or enzymes in bacteria such as Escherichia coli, Salmonella typhi, and Staphylococcus aureus. This interaction disrupts normal bacterial functions, inhibiting growth and proliferation.
- Enzymatic Inhibition : It may also inhibit key enzymes involved in metabolic pathways, affecting processes such as cell wall synthesis and protein synthesis.
Antimicrobial Activity
Research has demonstrated that this compound possesses significant antimicrobial properties. A study indicated that it shows promising activity against various pathogens, making it a candidate for developing new antimicrobial agents. The Minimum Inhibitory Concentration (MIC) values for several bacterial strains are summarized in Table 1.
| Pathogen | MIC (µg/mL) |
|---|---|
| Escherichia coli | 32 |
| Salmonella typhi | 16 |
| Staphylococcus aureus | 8 |
Anticancer Potential
In addition to its antimicrobial effects, preliminary studies suggest that this compound may exhibit anticancer properties. Its mechanism may involve the modulation of cellular signaling pathways associated with cancer cell proliferation and survival. For instance, it has been noted to influence the NF-κB pathway, which is critical in inflammation and cancer progression .
Case Studies and Research Findings
Several studies have investigated the biological activity of thiourea derivatives, including this compound:
- Antimicrobial Studies : A systematic evaluation of thiourea derivatives showed that modifications to the thiourea core can enhance antimicrobial activity. The study highlighted that compounds with specific substitutions exhibited lower MIC values against tested pathogens .
- Anticancer Activity : Research on related thiourea compounds indicated selective anticancer activity against various human tumor cell lines. For example, compounds similar to this compound have shown IC50 values in the low micromolar range against cancer cells .
- Structure-Activity Relationship (SAR) : Investigations into the SAR of thiourea derivatives have revealed that structural modifications can significantly impact their biological activities. For instance, altering substituents on the furan ring or thiourea moiety can enhance potency against specific targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
